molecular formula C7H5BrClF5S B1425822 3-Chloro-5-(pentafluorosulfur)benzyl bromide CAS No. 1240257-05-9

3-Chloro-5-(pentafluorosulfur)benzyl bromide

Cat. No. B1425822
M. Wt: 331.53 g/mol
InChI Key: KMRNMUYUJBXJOX-UHFFFAOYSA-N
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Description

3-Chloro-5-(pentafluorosulfur)benzyl bromide, also known as 3-C-5-PFSB, is a halogenated organic compound widely used in synthetic organic chemistry. It is a versatile reagent that has found numerous applications in the synthesis of organic molecules and materials. It has been used for the synthesis of a variety of compounds such as polymers, pharmaceuticals, and agrochemicals. The compound is also known for its ability to catalyze the formation of carbon-carbon and carbon-heteroatom bonds.

Scientific Research Applications

Synthesis and Chemical Reactivity

New Fluorinated Derivatives

Research demonstrates the preparation of new fluorinated derivatives from chloro-nitrobenzene compounds, where fluorine-containing substituents enhance reactivity towards nucleophilic attacks. This process facilitates the introduction of N- and S-containing groups into the aromatic ring, expanding the synthetic toolbox for creating molecules with potential utility in various fields, including agrochemistry and materials science (Sipyagin et al., 2004).

Chemoselective Hydro(Chloro)pentafluorosulfanylation

A bench-stable and easy-to-handle solution of SF5Cl demonstrates chemoselective hydro- and chloropentafluorosulfanylation of α-diazo carbonyl compounds. This method provides a direct and efficient route to α-pentafluorosulfanyl carbonyl compounds, showcasing the compound's utility in introducing pentafluorosulfanyl groups into organic frameworks (Shou et al., 2021).

Synthesis of Metal Fullerene Complexes

The study outlines the use of fullerene halides for synthesizing various η5-fullerene metal complexes, indicating the potential of halogenated fullerenes (including those derived from similar compounds) in creating new materials with unique electronic properties (Matsuo et al., 2008).

Material Science and Advanced Synthesis

Fluorine-Containing Polymers

The synthesis of highly fluorinated monomers, through reactions involving fluorobenzyl bromides, leads to the creation of soluble, hydrophobic, low dielectric polyethers. These materials exhibit moderate thermal stability and have applications in electronics and materials science due to their unique physical properties (Fitch et al., 2003).

Visible-Light-Driven Bromination

A method for the bromination of benzylic sp3 C–H bonds with potassium bromide under visible light showcases the utility of similar compounds in facilitating organic transformations. This process yields mono- and dibromides, offering a pathway for synthesizing a wide array of organic compounds through nucleophilic substitution reactions (Lu et al., 2018).

properties

IUPAC Name

[3-(bromomethyl)-5-chlorophenyl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF5S/c8-4-5-1-6(9)3-7(2-5)15(10,11,12,13)14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRNMUYUJBXJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201187970
Record name (OC-6-21)-[3-(Bromomethyl)-5-chlorophenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201187970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(pentafluorosulfur)benzyl bromide

CAS RN

1240257-05-9
Record name (OC-6-21)-[3-(Bromomethyl)-5-chlorophenyl]pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240257-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-[3-(Bromomethyl)-5-chlorophenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201187970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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